5,6-Dimethylpyridin-3-amine
Description
Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Sciences
Pyridine and its derivatives represent a cornerstone of heterocyclic chemistry, possessing a unique six-membered aromatic ring containing one nitrogen atom. wisdomlib.orgresearchgate.net This structural feature imparts distinct electronic properties and reactivity, making them indispensable in numerous scientific fields. sciencepublishinggroup.com In medicinal chemistry, the pyridine nucleus is a key structural motif in many pharmaceutical agents, contributing to a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. tandfonline.comnih.gov The versatility of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the pharmacological profiles of drug candidates. researchgate.net
Beyond medicine, pyridine derivatives are crucial in materials science for the development of advanced materials with specific electronic and optical properties. rsc.org They also serve as vital ligands in coordination chemistry and as catalysts in organic synthesis. tandfonline.com Furthermore, their ability to interact with various ions and molecules has led to their application as highly effective chemosensors for detecting specific chemical species in environmental and biological samples. nih.gov The broad utility and adaptability of pyridine-based compounds ensure their continued importance in driving innovation across the chemical sciences. researchgate.net
Current Research Landscape and Scholarly Interest in 5,6-Dimethylpyridin-3-amine
Scholarly interest in this compound primarily centers on its role as a key building block or intermediate in the synthesis of more complex, high-value molecules. cymitquimica.com As a substituted pyridine, it belongs to a class of compounds extensively used in the creation of novel structures for pharmaceutical and agrochemical applications. cymitquimica.com The compound is characterized by a pyridine ring functionalized with an amino group at the 3-position and two methyl groups at the 5- and 6-positions. cymitquimica.com
The current research landscape does not focus on this compound as an end product but rather as a valuable starting material. Its molecular structure offers specific sites for further chemical reactions. cymitquimica.com The amino group provides a reactive handle for nucleophilic substitution, while the pyridine ring itself can undergo electrophilic aromatic substitution, allowing for the construction of diverse molecular architectures. cymitquimica.com Research involving this compound is therefore typically embedded within larger synthetic projects aimed at developing new drugs or specialized chemicals.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 66093-07-0 | cymitquimica.comglpbio.comsigmaaldrich.com |
| Molecular Formula | C₇H₁₀N₂ | cymitquimica.comglpbio.comstenutz.eu |
| Molecular Weight | 122.17 g/mol | glpbio.comstenutz.eu |
| IUPAC Name | This compound | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Storage Temperature | Room Temperature, Inert Atmosphere | sigmaaldrich.com |
Broad Scope and Interdisciplinary Research Objectives for the Compound
The interdisciplinary research objectives for this compound are intrinsically linked to its function as a synthetic intermediate. The broad applicability of pyridine derivatives in diverse fields fuels the demand for versatile building blocks like this compound.
Medicinal Chemistry: A primary objective is its use in drug discovery. The structural framework of this compound can be incorporated into larger molecules designed to interact with specific biological targets, such as enzymes or receptors. nih.gov The development of novel pyridine-substituted therapeutics for various diseases remains a significant goal in pharmaceutical research. nih.gov
Agrochemicals: Similar to its role in pharmaceuticals, the compound serves as a precursor for new pesticides and herbicides. The aim is to create effective and selective agrochemicals by leveraging the core pyridine structure. cymitquimica.com
Materials Science: The amine functionality and aromatic nature of this compound make it a candidate for incorporation into polymers and other advanced materials. Amines are crucial in creating materials like epoxy thermosets and covalent adaptable networks (CANs). rsc.org Research objectives include using such building blocks to synthesize materials with tailored thermal, mechanical, or electronic properties. rsc.orgmdpi.com
Organic Synthesis: From a fundamental perspective, research may focus on developing new, efficient synthetic methodologies that utilize this compound. This includes exploring its reactivity in various chemical transformations to expand the toolkit available to synthetic chemists for constructing complex heterocyclic systems. elsevierpure.comoup.com
In essence, the research value of this compound lies not in its own direct application, but in its potential to be transformed into a wide array of other compounds that address specific challenges in medicine, agriculture, and materials science.
Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-7(8)4-9-6(5)2/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIPZEZSEOZNTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439502 | |
| Record name | 5,6-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66093-07-0 | |
| Record name | 5,6-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 5,6 Dimethylpyridin 3 Amine and Its Analogues
Methodologies for the Construction of the Pyridine (B92270) Core
The formation of the substituted pyridine skeleton is the cornerstone of synthesizing 5,6-Dimethylpyridin-3-amine. The two principal approaches discussed are the functional group transformation of a pre-formed pyridine ring and the assembly of the heterocyclic core from acyclic precursors.
Catalytic Reduction of Nitro-Substituted Pyridine Precursors
A prevalent and direct method for the synthesis of aminopyridines is the reduction of their corresponding nitro analogues. For this compound, the immediate precursor is 5,6-dimethyl-3-nitropyridine. Catalytic hydrogenation is a common technique for this transformation, often employing catalysts like palladium on carbon (Pd/C). google.com However, the reduction of nitropyridines can sometimes be challenging, with potential issues such as catalyst poisoning or, in the case of halonitropyridines, dehalogenation. google.come-bookshelf.de The choice of reducing agent and conditions is crucial for achieving high yields and purity. For instance, while catalytic hydrogenation is effective, other non-catalytic methods using reagents like iron in acetic acid or stannous chloride have also been employed for reducing various nitropyridines, especially when sensitive functional groups are present. e-bookshelf.de
A key challenge in these syntheses can be the preparation of the nitropyridine precursor itself. One documented synthesis of a related compound, 2-amino-4,6-dimethyl-3-nitropyridine, involves the condensation of an enamine (derived from acetylacetone (B45752) and ammonia) with 1,1-bis(methylthio)-2-nitroethene. chimia.ch Subsequent catalytic hydrogenation of this nitro compound directly yields the corresponding diaminopyridine. chimia.ch This highlights that the reduction step is often integrated into a multi-step sequence starting from simpler, commercially available materials.
Recent advancements in catalysis have introduced metal-free approaches for nitro group reduction, offering a milder and often more functional-group-tolerant alternative to traditional metal-catalyzed hydrogenations. A notable example is the organocatalytic system comprising 4,4′-bipyridyl and bis(neopentylglycolato)diboron (B₂nep₂). organic-chemistry.orgnih.govscientificupdate.com This system effectively reduces nitroarenes to their corresponding anilines under aerobic conditions, often without the need for rigorously dry solvents or reagents. organic-chemistry.orgresearchgate.net
The proposed mechanism involves the activation of the diboron (B99234) reagent by the 4,4′-bipyridyl catalyst. organic-chemistry.orgnih.gov This interaction forms a highly reactive N,N′-bis[(neopentylglycolato)boryl]-4,4′-bipyridinylidene species. This intermediate acts as the primary deoxygenating agent, first reducing the nitroarene to a nitrosobenzene (B162901) derivative. organic-chemistry.org The reaction proceeds through further borylation and decomposition steps to generate a nitrene, which is then trapped by the diboron reagent to form a N,N-diborylaniline. Subsequent hydrolysis yields the final aniline (B41778) product. organic-chemistry.org This organocatalytic method showcases broad applicability, tolerating various functional groups and proving effective for sterically hindered substrates. organic-chemistry.org
The efficiency of the catalytic reduction of nitro-substituted pyridines is highly dependent on the specific reaction parameters. The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction rate and the final yield of the desired aminopyridine.
For traditional catalytic hydrogenations, palladium on carbon (Pd/C) is a widely used catalyst. The reduction of 2-amino-6-methoxy-3-nitropyridine, for example, is performed using Pd/C, though it is noted to be less suitable for commercial scale-up due to potential catalyst leaching and poisoning. google.com In some cases, steric hindrance around the nitro group may necessitate higher hydrogen pressures (3–5 atm) to achieve complete reduction.
In the organocatalytic reduction using the 4,4′-bipyridyl/B₂nep₂ system, optimization studies have revealed key parameters. The choice of the diboron reagent is critical, with B₂nep₂ showing superior reactivity compared to other analogues like bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org The reaction is typically performed in a solvent like DMSO, and screening of various organic bases identified 4,4′-bipyridyl as the most effective catalyst for achieving high conversion and yield. scientificupdate.com
Below is a table summarizing various reduction conditions for nitropyridine precursors.
| Precursor | Catalyst/Reagent | Solvent | Conditions | Product | Yield | Reference |
| 2-amino-4,6-dimethyl-3-nitropyridine | 10% Pd/C, H₂ | Propionic Acid, H₂SO₄ (cat.) | 120-130°C | 2,3-Diamino-4,6-dimethylpyridine | 76% | chimia.ch |
| 4-Chloro-3-nitropyridine | Catalytic Hydrogenation | Not specified | Not specified | 3-Aminopyridine (B143674) | N/A | e-bookshelf.de |
| 2-Chloro-5-nitropyridine | Iron, Water | Water | Not specified | 5-Amino-2-chloropyridine | 93% | e-bookshelf.de |
| 5-Bromo-3-nitropyridine | SnCl₂ | HCl | Not specified | 5-Amino-2-bromopyridine | N/A | e-bookshelf.de |
| 3-Nitrostyrene (Model Substrate) | 4,4′-bipyridine (5 mol%), B₂(OH)₄ | DMSO | Not specified | 3-Aminostyrene | 92% | scientificupdate.com |
Cyclocondensation Approaches
Cyclocondensation reactions represent a powerful strategy for the de novo synthesis of the pyridine ring, building the heterocyclic core from acyclic components. youtube.com These methods offer the advantage of introducing desired substituents onto the pyridine ring during its formation, providing a high degree of flexibility and control over the final molecular architecture.
β-Ketonitriles (or α-cyanoketones) are versatile building blocks in heterocyclic synthesis, including the formation of pyridine derivatives. mdpi.comresearchgate.net These compounds contain the necessary functionality to participate in condensation reactions that lead to ring closure. A common strategy involves the Knoevenagel condensation of a β-ketonitrile with an aldehyde to form an α-arylidene-β-ketonitrile intermediate. mdpi.com This intermediate can then undergo further reactions, such as a [5+1] cyclocondensation, to construct the pyridine ring. mdpi.com The versatility of this approach allows for the synthesis of a wide variety of substituted pyridines, which are often found in biologically active compounds and pharmaceuticals. mdpi.com
β-Enaminones are another class of valuable precursors for constructing substituted pyridines. organic-chemistry.org These compounds, which contain a conjugated enamine and ketone system, can react with various partners in cyclization cascades. One effective method involves the use of N-propargylic β-enaminones as common intermediates. acs.org Depending on the reaction conditions, these precursors can be selectively cyclized to form either polysubstituted pyrroles (in the presence of a base like Cs₂CO₃) or pyridines (using a copper(I) salt like CuBr). organic-chemistry.orgacs.org This divergent reactivity provides a powerful tool for generating molecular diversity from a single precursor.
Other strategies include one-pot, three-component reactions where β-enaminones react with other building blocks, such as 1,3-dicarbonyl compounds and an ammonia (B1221849) source (like ammonium (B1175870) acetate), to yield highly functionalized pyridines. thieme-connect.com These multicomponent reactions are highly efficient, combining several synthetic steps into a single operation and enabling the rapid assembly of complex pyridine structures. thieme-connect.com The Bohlmann-Rahtz pyridine synthesis is a classic example that can be adapted, using β-enaminones derived from various ketones to produce a range of substituted pyridines. thieme-connect.com
Functionalization and Derivatization Strategies
Functionalization of the pyridine ring is crucial for creating a diverse range of analogues. Strategies often involve the direct introduction of an amino group or the transformation of other functional groups into an amine.
Direct amination involves the introduction of an amino group onto the pyridine ring in a single step, often by activating a C-H bond.
One of the classic methods for aminating pyridines is the Chichibabin reaction, which uses sodium amide. e-bookshelf.de This procedure has been successfully applied to various alkylpyridines, where the nucleophilic amide anion attacks the electron-deficient pyridine ring. e-bookshelf.de While effective, this reaction often requires high temperatures. e-bookshelf.de
More contemporary approaches utilize transition-metal catalysis to achieve C-H amination under milder conditions. For instance, copper-mediated C-H amination can be facilitated by employing a removable directing group, such as an N-aminopyridinium ylide, which guides the amination to a specific position on the ring. nih.gov Another strategy involves the direct amination of aromatic compounds like pyridine with ammonia at high temperatures (250°C to 500°C) and pressures over a specialized catalyst. google.com Research into the direct C-H amination of lutidine isomers, such as 2,6-lutidine, has explored the use of dirhodium complexes, although challenges in regioselectivity remain.
Reductive amination is a widely used and versatile method for synthesizing amines from carbonyl compounds or through the reduction of other nitrogen-containing functional groups. It is one of the most economical and mildest methods for forming C-N bonds. nih.gov
A primary route to aminopyridines, including the structural isomer 3-amino-2,6-dimethylpyridine, involves the nitration of the corresponding lutidine (dimethylpyridine) followed by the reduction of the resulting nitro group. The nitro intermediate is commonly reduced using reagents like stannous chloride (SnCl₂) in hydrochloric acid or through catalytic hydrogenation with catalysts such as Palladium on carbon (Pd/C) or Raney Nickel.
Reductive amination can also refer to the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to a more substituted amine. masterorganicchemistry.com This two-step, one-pot process is highly effective for N-alkylation and avoids the common issue of over-alkylation seen in direct alkylation with alkyl halides. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they can selectively reduce the imine in the presence of the initial carbonyl compound. masterorganicchemistry.com
Advanced protocols have been developed to overcome challenges with less nucleophilic amines, which may require stronger acids to facilitate imine formation. nih.gov For example, an efficient procedure for the reductive amination of 3-amino-4-halo-pyridines uses trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to facilitate imine formation and activate it for reduction. nih.gov Furthermore, modern catalysis offers highly efficient systems for this transformation. Cobalt-nanoparticle catalysts have been shown to facilitate the reductive amination of ketones under very mild conditions (50°C and 10 bar H₂), outperforming many noble metal catalysts. d-nb.info Iridium-catalyzed transfer hydrogenation represents another powerful method for the synthesis of N-aryl-substituted pyrrolidines via successive reductive amination of diketones, showcasing the broad applicability of this strategy. mdpi.com
Table 1: Comparison of Selected Reductive Amination Reagents
| Reducing Agent | Typical Substrates | Key Features |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Common, requires separate imine formation step. masterorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Selectively reduces imines over carbonyls; one-pot reaction possible. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Milder alternative to NaBH₃CN, avoids cyanide waste. masterorganicchemistry.com |
| α-picoline-borane | Aldehydes, Ketones | Effective in various solvents, including water. |
While this compound itself is achiral, its core structure is a valuable scaffold for building chiral analogues that are crucial in pharmaceuticals and catalysis. chiralpedia.com Asymmetric synthesis provides methods to produce these enantiomerically pure compounds. chiralpedia.com
A significant application of pyridine-based structures is in asymmetric catalysis, where chiral derivatives of 4-Dialkylaminopyridines (DMAPs) are used as effective enantioselective catalysts. researchgate.net The design and development of these chiral DMAP derivatives enable a range of transformations, including kinetic resolutions, cycloadditions, and Michael addition reactions, to produce chiral building blocks. researchgate.netglobalauthorid.com
The synthesis of chiral molecules often involves creating enantiomerically pure intermediates that can be further elaborated. chiralpedia.com For instance, the synthesis of chiral amides and peptides from amino acid precursors requires methods that prevent racemization. rsc.org The development of racemization-free coupling reagents is a key area of research, providing greener and more efficient options for creating chiral structures that might incorporate a pyridine moiety. rsc.org The principles of asymmetric synthesis, which focus on converting non-chiral starting materials into chiral products, are fundamental to accessing the wide range of enantiomerically pure pyridine analogues used in modern chemistry. chiralpedia.comnih.gov
Emerging Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to reduce environmental impact. nih.gov These approaches prioritize the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient reaction formats like microwave-assisted synthesis. nih.govresearchgate.net
One-pot multicomponent reactions (MCRs) are a cornerstone of green pyridine synthesis, allowing the construction of complex molecules from simple precursors in a single step, which improves efficiency and reduces waste. bohrium.com For example, a one-pot, four-component reaction to create pyridine derivatives can be achieved using p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate. nih.gov When conducted under microwave irradiation in ethanol, this method offers excellent yields (82%–94%) and dramatically shorter reaction times (2–7 minutes) compared to conventional heating. nih.gov
The use of green solvents and catalysts is another key aspect. Reactions have been successfully carried out in polyethylene (B3416737) glycol (PEG-400) or aqueous ethanol, which are more environmentally friendly than traditional organic solvents. researchgate.net Heterogeneous catalysts, such as natural dolomitic limestone, are also being employed because they are inexpensive, green, and can be used under ultrasound irradiation to promote C–N, C–C, and C–S bond formations. researchgate.net These green protocols not only make the synthesis of pyridines more sustainable but also often lead to higher efficiency and easier product purification. researchgate.netijpsonline.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Green Synthesis of Pyridine Derivatives nih.gov
| Compound | Conventional Method Yield (%) | Conventional Method Time (h) | Microwave Method Yield (%) | Microwave Method Time (min) |
|---|---|---|---|---|
| 5a | 84 | 6 | 93 | 7 |
| 5b | 83 | 8 | 94 | 7 |
Chemical Reactivity and Advanced Transformations of 5,6 Dimethylpyridin 3 Amine
Oxidation Reactions
The oxidation of 5,6-Dimethylpyridin-3-amine can selectively target the pyridine (B92270) nitrogen atom, leading to the formation of N-oxides.
Formation of N-Oxides
The pyridine nitrogen of this compound can be oxidized to its corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids. A common reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the pyridine ring. The resulting N-oxide is a versatile intermediate in organic synthesis. While specific studies on this compound are not extensively documented, the general reactivity of pyridines suggests that this oxidation is a feasible and important transformation.
Illustrative Reaction Conditions for N-Oxide Formation
| Oxidizing Agent | Solvent | Temperature (°C) | Potential Product |
| m-CPBA | Dichloromethane | 0 - 25 | This compound N-oxide |
| Hydrogen Peroxide / Acetic Acid | Acetic Acid | 70 - 80 | This compound N-oxide |
Reduction Reactions Leading to Amine Derivatives
The pyridine ring of this compound is susceptible to reduction, leading to the corresponding piperidine derivative. This transformation typically requires catalytic hydrogenation under pressure. Various catalysts, such as platinum, palladium, or rhodium on a carbon support, can be employed to facilitate this reaction. The reduction saturates the aromatic ring, yielding 5,6-dimethylpiperidin-3-amine. This reaction is a standard method for converting pyridine derivatives to their saturated heterocyclic counterparts.
Typical Catalysts and Conditions for Pyridine Reduction
| Catalyst | Hydrogen Pressure (psi) | Solvent | Temperature (°C) |
| Platinum(IV) oxide | 50 - 100 | Acetic Acid | 25 - 50 |
| Rhodium on Carbon | 100 - 500 | Ethanol | 50 - 100 |
| Palladium on Carbon | 500 - 1000 | Methanol | 100 - 150 |
Nucleophilic Substitution Reactions of the Amino Group
The primary amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for nucleophilic substitution reactions. This process involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt can then be subjected to various nucleophiles to replace the amino group with other functionalities, such as halogens, a cyano group, or a hydroxyl group, via the Sandmeyer reaction. chemrxiv.orgnih.govfabad.org.tr
Examples of Sandmeyer Reactions with Diazonium Salts
| Reagent | Product Functional Group |
| Copper(I) Chloride | -Cl |
| Copper(I) Bromide | -Br |
| Copper(I) Cyanide | -CN |
| Water (heating) | -OH |
Electrophilic Substitution on the Pyridine Ring System
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. libretexts.orguoanbar.edu.iq However, the presence of the activating amino group and two methyl groups can influence the outcome of such reactions. Electrophilic substitution, when it occurs, is expected to proceed at positions ortho and para to the activating amino group, which are positions 2 and 4. The pyridine nitrogen's deactivating effect, especially under acidic conditions where it becomes protonated, makes these reactions challenging and often require harsh conditions. libretexts.org
Predicted Regioselectivity in Electrophilic Substitution
| Reaction | Reagents | Expected Major Product Position |
| Nitration | HNO₃ / H₂SO₄ | 4-nitro-5,6-dimethylpyridin-3-amine |
| Bromination | Br₂ / FeBr₃ | 4-bromo-5,6-dimethylpyridin-3-amine |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |
Reactivity of the Amino Moiety
The amino group in this compound exhibits typical reactivity for a primary aromatic amine, including N-alkylation.
N-Alkylation Reactions
The nitrogen atom of the amino group in this compound is nucleophilic and can react with alkylating agents, such as alkyl halides, to form secondary and tertiary amines. nih.govchemrxiv.org The reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen attacks the electrophilic carbon of the alkylating agent. Over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction if the conditions are not carefully controlled. nih.gov
Illustrative N-Alkylation Reactions
| Alkylating Agent | Base | Solvent | Expected Product |
| Methyl Iodide | K₂CO₃ | Acetonitrile | N-methyl-5,6-dimethylpyridin-3-amine |
| Benzyl Bromide | NaH | DMF | N-benzyl-5,6-dimethylpyridin-3-amine |
| Ethyl Sulfate | Triethylamine | Toluene | N-ethyl-5,6-dimethylpyridin-3-amine |
Chemoselective N-tert-Butoxycarbonylation
The protection of amine functionalities is a crucial step in multi-step organic synthesis, preventing unwanted side reactions and enabling selective transformations at other sites of a molecule. Among the various protecting groups for amines, the tert-butoxycarbonyl (Boc) group is widely employed due to its stability under a range of reaction conditions and its facile removal under mild acidic conditions. The introduction of the Boc group is typically achieved through N-tert-butoxycarbonylation.
Chemoselective N-tert-butoxycarbonylation refers to the selective protection of one amino group in the presence of other nucleophilic functional groups. This is particularly relevant for polyfunctional molecules where reactivity needs to be precisely controlled. The primary reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O).
Recent advancements in synthetic methodology have focused on developing environmentally benign and efficient protocols for this reaction. For instance, catalyst-free methods for the N-tert-butoxycarbonylation of various amines have been successfully developed using water or glycerol as the reaction medium. organic-chemistry.orgrsc.orgnih.gov These approaches are advantageous as they often proceed at room temperature, eliminate the need for acid or base catalysts, and result in high yields of the desired N-Boc protected products. organic-chemistry.orgrsc.org The use of water as a solvent is particularly noteworthy as it leverages the unique properties of water to enhance reactivity and selectivity, aligning with the principles of green chemistry. organic-chemistry.orgnih.gov
The general mechanism for the N-tert-butoxycarbonylation of an amine with (Boc)₂O involves the nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of the anhydride (B1165640). This is followed by the departure of the tert-butoxide group, which then deprotonates the newly formed ammonium ion, yielding the tert-butyl carbamate and tert-butanol and carbon dioxide as byproducts.
While general methodologies for the chemoselective N-tert-butoxycarbonylation of aromatic and aliphatic amines are well-established, specific studies detailing this transformation on this compound are not extensively reported in the cited literature. However, based on the established protocols for other aminopyridines and aromatic amines, it is anticipated that this compound would readily undergo N-tert-butoxycarbonylation under mild, catalyst-free conditions, particularly in green solvents like water or glycerol. The reaction would be expected to proceed with high chemoselectivity, affording the corresponding tert-butyl (5,6-dimethylpyridin-3-yl)carbamate in good yield.
Cross-Coupling Reactions of Halogenated Analogues (e.g., Suzuki Coupling)
Cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Among these, the Suzuki-Miyaura cross-coupling reaction is particularly prominent due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its boronic acid reagents. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.
For heterocyclic compounds like pyridines, the introduction of functional groups via cross-coupling reactions is a key strategy for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Halogenated derivatives of this compound serve as important precursors for such transformations.
A study on the Suzuki cross-coupling of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, provides significant insights into the potential reactivity of halogenated this compound analogues. nih.gov In this research, a series of novel pyridine derivatives were synthesized in moderate to good yields via a palladium-catalyzed one-pot Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids. nih.gov The reactions were effectively catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base, such as potassium phosphate (K₃PO₄), in a solvent mixture of 1,4-dioxane and water. nih.gov
The study also explored the Suzuki coupling of the acetyl-protected analogue, N-[5-bromo-2-methylpyridine-3-yl]acetamide, which also yielded the desired biaryl products in good yields. nih.gov This demonstrates that the reaction is tolerant of the amide functionality. The reaction conditions from this study on a related compound are summarized in the table below and provide a likely starting point for the development of Suzuki coupling protocols for halogenated this compound.
Table 1: Reaction Conditions and Yields for Suzuki Cross-Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids
| Arylboronic Acid | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | 2a | 75 |
| 4-Methylphenylboronic acid | 2b | 78 |
| 4-Methoxyphenylboronic acid | 2c | 80 |
| 4-Chlorophenylboronic acid | 2d | 72 |
| 4-Fluorophenylboronic acid | 2e | 70 |
| 3-Nitrophenylboronic acid | 2f | 65 |
| 2-Naphthylboronic acid | 2g | 68 |
| 4-Formylphenylboronic acid | 2h | 62 |
| 4-(Trifluoromethyl)phenylboronic acid | 2i | 76 |
Data sourced from a study on a structurally similar compound, 5-bromo-2-methylpyridin-3-amine. nih.gov
The successful application of Suzuki coupling to this analogue suggests that halogenated derivatives of this compound would be viable substrates for similar palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of substituted pyridine derivatives.
Advanced Spectroscopic and Spectrometric Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. While specific, peer-reviewed experimental spectra for 5,6-Dimethylpyridin-3-amine are not widely published, its structure allows for a detailed prediction of its ¹H and ¹³C NMR spectra based on established chemical shift principles and data from analogous aminopyridine structures. libretexts.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons, the two methyl groups, and the amine protons. The molecule lacks symmetry, so each proton should be chemically unique.
Aromatic Protons: Two signals are anticipated in the aromatic region (typically δ 6.0-8.5 ppm). These protons, located at positions 2 and 4 of the pyridine (B92270) ring, would appear as singlets as they lack adjacent protons for spin-spin coupling. The electron-donating effects of the amino and methyl groups are expected to shift these signals upfield compared to unsubstituted pyridine.
Methyl Protons: The two methyl groups at positions 5 and 6 are chemically non-equivalent and should produce two distinct singlets in the aliphatic region (typically δ 2.0-2.5 ppm).
Amine Protons: The protons of the primary amine group (-NH₂) are expected to produce a broad singlet. Its chemical shift is variable (typically δ 3.0-5.0 ppm) and can be influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. libretexts.org
Expected ¹H NMR Spectral Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-2 (Aromatic) | ~7.5 - 7.8 | Singlet (s) |
| H-4 (Aromatic) | ~6.8 - 7.1 | Singlet (s) |
| -NH₂ (Amine) | ~3.0 - 5.0 | Broad Singlet (br s) |
| C5-CH₃ (Methyl) | ~2.2 - 2.4 | Singlet (s) |
| C6-CH₃ (Methyl) | ~2.1 - 2.3 | Singlet (s) |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. For this compound, all seven carbon atoms are expected to be chemically distinct, resulting in seven signals in the spectrum.
Aromatic Carbons: Five signals are expected for the pyridine ring carbons. The carbons bearing substituents (C3, C5, C6) will have their chemical shifts influenced by those groups. The carbon attached to the nitrogen atom (C3-NH₂) will be significantly affected, as will the carbons bonded to the methyl groups (C5, C6). Carbons in aromatic systems typically appear in the δ 110-160 ppm range. udel.eduoregonstate.edu
Methyl Carbons: The two methyl carbons will appear as two separate signals in the upfield region of the spectrum, typically between δ 15-25 ppm.
Expected ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 | ~135 - 145 |
| C3 | ~140 - 150 |
| C4 | ~120 - 130 |
| C5 | ~125 - 135 |
| C6 | ~145 - 155 |
| C5-CH₃ | ~15 - 20 |
| C6-CH₃ | ~18 - 23 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of molecules. The functional groups within a molecule absorb IR radiation at characteristic frequencies, providing a molecular "fingerprint."
The IR spectrum of this compound is expected to show characteristic absorptions for a primary aromatic amine. wpmucdn.com
N-H Stretching: As a primary amine, two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.orgorgchemboulder.com
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.
N-H Bending: The scissoring vibration of the primary amine group is expected to produce a medium to strong band in the 1580-1650 cm⁻¹ region. orgchemboulder.com
C=C and C=N Stretching: Vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Aryl-NH₂) typically gives rise to a strong band in the 1250-1340 cm⁻¹ range. orgchemboulder.com
No specific experimental Raman spectroscopy data for this compound is available in the surveyed literature.
Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) |
| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 |
| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850 - 3000 |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 |
| C=C / C=N Ring Stretch | Pyridine Ring | 1400 - 1600 |
| C-N Stretch | Aryl-Amine | 1250 - 1340 |
| N-H Wag | Primary Amine (-NH₂) | 665 - 910 (broad) |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₇H₁₀N₂, giving it a precise molecular weight of approximately 122.17 g/mol .
In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 122. The presence of two nitrogen atoms adheres to the "nitrogen rule," which predicts an even nominal mass for the molecular ion.
The fragmentation pattern provides structural information. For amines, a dominant fragmentation pathway is alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, the most likely fragmentations would involve the loss of a methyl radical from the pyridine ring.
Loss of a Methyl Radical: Cleavage of one of the methyl groups would result in a fragment ion [M-CH₃]⁺ at m/z 107. This is often a very stable and prominent fragment in methylated aromatic systems.
Pyridine Ring Fragmentation: Further fragmentation could involve the loss of neutral molecules like hydrogen cyanide (HCN, 27 Da), which is characteristic of pyridine rings.
Electrospray ionization (ESI-MS), a soft ionization technique, would typically show a strong signal for the protonated molecule [M+H]⁺ at m/z 123.
Expected Mass Spectrometry Fragments for this compound (EI)
| m/z Value | Proposed Fragment |
| 122 | [C₇H₁₀N₂]⁺ (Molecular Ion, M⁺) |
| 121 | [M-H]⁺ |
| 107 | [M-CH₃]⁺ (Loss of a methyl radical) |
| 94 | [M-N₂H₂]⁺ or [M-C₂H₄]⁺ |
| 77 | [C₅H₃N]⁺ (Possible pyridine ring fragment) |
Fluorescence Spectroscopy Investigations
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. While specific fluorescence data for this compound is not documented, the aminopyridine scaffold is a well-known fluorophore and a core component in many fluorescent probes. Current time information in Anderson County, US.vdoc.pub
Research on various substituted aminopyridines demonstrates that they exhibit significant fluorescent properties. Current time information in Anderson County, US.fishersci.com The fluorescence characteristics, including the excitation and emission maxima (λ_ex and λ_em) and the quantum yield (Φ), are highly dependent on the nature and position of substituents on the pyridine ring. nih.gov
General Properties: Aminopyridine derivatives typically show emission wavelengths in the blue to green region of the spectrum (approx. 400-500 nm). Current time information in Anderson County, US.
Substituent Effects: Electron-donating groups, such as the amino and methyl groups present in this compound, generally influence the electronic structure and can enhance fluorescence compared to the unsubstituted pyridine core. The presence of these groups can facilitate an internal charge transfer (ICT) state upon excitation, which is often linked to fluorescent behavior. nih.gov
Potential Applications: Given the known properties of the aminopyridine scaffold, it is plausible that this compound possesses fluorescent properties. This makes it a potential building block for developing novel fluorescent probes or materials. Further experimental investigation would be required to determine its specific excitation/emission profile and quantum efficiency.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost to predict the electronic structure and geometry of molecules. DFT calculations for 5,6-Dimethylpyridin-3-amine would involve the determination of its most stable three-dimensional arrangement of atoms (geometry optimization) and the distribution of its electrons.
Interactive Data Table: Hypothetical Optimized Geometry Parameters for this compound | Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) | | :--- | :--- | :--- | :--- | :--- | | Bond Length | C2 | N1 | | ~1.34 | | Bond Length | C6 | N1 | | ~1.35 | | Bond Length | C5 | C6 | | ~1.40 | | Bond Length | C3 | C4 | | ~1.39 | | Bond Length | C3 | N(amine) | | ~1.40 | | Bond Length | C5 | C(methyl) | | ~1.51 | | Bond Length | C6 | C(methyl) | | ~1.52 | | Bond Angle | C2 | N1 | C6 | ~117.0 | | Bond Angle | N1 | C2 | C3 | ~124.0 | | Bond Angle | C4 | C3 | N(amine) | ~121.0 | | Dihedral Angle | C4 | C5 | C6 | N1 | ~0.0 |
Electronic Structure: DFT calculations also illuminate the electronic properties of this compound by calculating the energies and shapes of its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and stability of the molecule; a larger gap generally implies greater stability. irjweb.commdpi.com For this compound, the electron-donating amino group and methyl groups would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted pyridine (B92270), suggesting higher reactivity.
Interactive Data Table: Hypothetical Electronic Properties of this compound from DFT
| Property | Value (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -0.9 |
| HOMO-LUMO Gap | 4.9 |
| Dipole Moment | ~2.5 D |
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering a dynamic picture of its conformations and interactions. mdpi.com An MD simulation of this compound, typically in a solvent to mimic realistic conditions, would involve calculating the forces on each atom and using Newton's laws of motion to predict their subsequent positions and velocities over time.
This approach allows for a thorough exploration of the molecule's conformational landscape. For this compound, key conformational degrees of freedom would include the rotation of the methyl groups and the orientation of the amine group. While the pyridine ring itself is rigid, the substituents can adopt various orientations. MD simulations can reveal the most populated (lowest energy) conformations and the energy barriers between them. This information is vital for understanding how the molecule might interact with other molecules, such as biological receptors. nih.gov
Transition State Analysis and Elucidation of Reaction Pathways
Theoretical chemistry can be used to map out the entire course of a chemical reaction, identifying the reactants, products, and the high-energy transition state that connects them. Transition state analysis is a computational technique used to locate the geometry of this transition state and calculate its energy. This information is invaluable for understanding reaction mechanisms and predicting reaction rates.
For a reaction involving this compound, such as its synthesis or a subsequent functionalization, DFT calculations could be employed to model the reaction pathway. libretexts.org For instance, in a hypothetical electrophilic aromatic substitution reaction, calculations would identify the structure of the intermediate (the sigma complex) and the transition state leading to its formation. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility. While no specific reaction pathways for this compound were found in the provided search results, the general methodology is well-established for pyridine and its derivatives. i-repository.net
Molecular Docking Studies for Ligand-Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. proquest.com This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
In the context of this compound, molecular docking could be used to investigate its potential as a ligand for various biological targets, such as protein kinases, which are often implicated in diseases like cancer. nih.govalliedacademies.org A docking study would involve placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results would reveal the most likely binding pose and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For example, the amino group of this compound could act as a hydrogen bond donor, while the pyridine nitrogen could act as a hydrogen bond acceptor. The methyl groups could engage in hydrophobic interactions within the binding pocket.
Interactive Data Table: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Protein Kinase X | -8.5 | Asp145 | Hydrogen Bond (with amine) |
| Lys78 | Hydrogen Bond (with pyridine N) | ||
| Leu123, Val88 | Hydrophobic Interactions |
Quantum Chemical Calculations (e.g., Ab Initio, MP2, QCISD)
Beyond DFT, there exists a hierarchy of quantum chemical methods that can provide even higher accuracy, albeit at a greater computational expense. These are broadly categorized as ab initio methods, as they are derived directly from theoretical principles without the inclusion of experimental data.
Møller-Plesset perturbation theory (MP2): This method improves upon the Hartree-Fock method by including electron correlation effects, which are crucial for accurately describing many molecular systems.
Quadratic Configuration Interaction with Single and Double excitations (QCISD): This is a more sophisticated method that provides a more accurate treatment of electron correlation than MP2.
These higher-level calculations could be used to refine the geometry and electronic properties of this compound obtained from DFT. They are particularly useful for benchmarking the accuracy of less computationally demanding methods and for studying systems where electron correlation plays a critical role. For a molecule like this compound, these methods could provide highly accurate values for properties such as the dipole moment, polarizability, and the energies of different electronic states. sif.it
Electrostatic Potential Surface Mapping
The electrostatic potential (ESP) surface of a molecule is a map of the electrostatic potential at the molecule's van der Waals surface. researchgate.net It is a valuable tool for understanding and predicting a molecule's intermolecular interactions. The ESP is typically color-coded, with red indicating regions of negative potential (electron-rich areas, prone to interacting with electrophiles) and blue indicating regions of positive potential (electron-poor areas, prone to interacting with nucleophiles).
Applications in Advanced Organic Synthesis and Pharmaceutical Intermediates
A Versatile Building Block for Complex Heterocyclic Systems
The strategic placement of the amino group on the pyridine (B92270) ring of 5,6-Dimethylpyridin-3-amine makes it a highly valuable synthon for the construction of a variety of fused heterocyclic systems. These systems are often the core scaffolds of biologically active molecules. The amino group serves as a nucleophilic handle, enabling a range of cyclization reactions to form bicyclic and polycyclic structures.
One of the most prominent applications of aminopyridines, such as this compound, is in the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.orgnih.govbio-conferences.org This scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents. The synthesis typically involves the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone, followed by intramolecular cyclization. While specific examples detailing the use of this compound are not extensively documented in readily available literature, the general reactivity pattern of aminopyridines strongly suggests its suitability in such transformations. The methyl groups on the pyridine ring would be expected to influence the electronic properties and steric environment of the resulting imidazopyridine, potentially leading to unique biological activities.
Another important class of fused heterocycles derivable from aminopyridines are pyrazolo[1,5-a]pyridines. nih.govacs.org These are synthesized through the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. While this involves a derivatization of the initial aminopyridine, it highlights the potential of this compound to serve as a foundational element for a diverse array of heterocyclic frameworks.
Furthermore, aminopyridines are utilized in multicomponent reactions to construct complex pyridine-fused heterocycles. nih.govnih.govias.ac.innih.gov These reactions, which involve the simultaneous combination of three or more reactants, offer a highly efficient route to molecular diversity. The presence of the reactive amino group in this compound makes it an ideal candidate for such synthetic strategies, enabling the rapid assembly of libraries of novel heterocyclic compounds for screening in drug discovery and materials science.
Precursor for the Development of Novel Pharmaceutical Agents
The pyridine motif is a cornerstone in pharmaceutical chemistry, and its derivatives are integral to a vast number of approved drugs. Aminopyridines, in particular, serve as crucial intermediates in the synthesis of a wide range of bioactive molecules. nih.gov
The potential of this compound as a precursor for pharmaceutical agents lies in its ability to be incorporated into larger molecules that can interact with biological targets. For instance, the imidazo[4,5-b]pyridine core, which can be synthesized from diaminopyridine precursors, is found in inhibitors of IRAK family kinases, which are targets for inflammatory and autoimmune diseases. google.com While requiring further functionalization, this compound could be a starting point for the synthesis of such diaminopyridine intermediates.
Moreover, aminopyridine derivatives have been investigated as kinase inhibitors, a critical class of anticancer drugs. nih.gov The substitution pattern on the pyridine ring can significantly influence the binding affinity and selectivity of these inhibitors. The dimethyl substitution in this compound could offer a unique steric and electronic profile, potentially leading to the development of novel and selective kinase inhibitors.
Utility in Agrochemical Synthesis
The pyridine ring is also a prevalent feature in modern agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netresearchgate.net The development of new agrochemicals is driven by the need for more effective and environmentally benign solutions for crop protection.
Aminopyridine derivatives are key intermediates in the synthesis of various pesticides. For example, the neonicotinoid class of insecticides often features a substituted pyridine ring. While specific agrochemicals derived directly from this compound are not prominently reported, the general synthetic routes to pyridine-based agrochemicals often involve the functionalization of aminopyridine precursors. The methyl groups of this compound could enhance the lipophilicity and metabolic stability of a potential agrochemical, properties that are crucial for its efficacy and persistence in the environment.
Catalytic Applications in Specific Organic Reactions
Pyridine and its derivatives are widely recognized for their role as nucleophilic catalysts in a variety of organic transformations, most notably in acylation and esterification reactions. The nitrogen atom of the pyridine ring can act as a nucleophile to activate acylating agents, thereby facilitating the reaction.
4-Dimethylaminopyridine (DMAP) is a well-known and highly efficient catalyst for these reactions, demonstrating a significant rate enhancement compared to pyridine. commonorganicchemistry.comhighfine.comresearchgate.netumich.educhemicalbook.com While this compound is not a 4-aminopyridine (B3432731) derivative, the presence of the amino group is expected to enhance its basicity and nucleophilicity compared to unsubstituted pyridine, suggesting it could possess catalytic activity.
Esterification and Acylation: In esterification and acylation reactions, a pyridine-based catalyst typically reacts with an acid anhydride (B1165640) or acid chloride to form a highly reactive acylpyridinium intermediate. ecu.edureddit.com This intermediate is then readily attacked by an alcohol or amine to form the corresponding ester or amide. The catalytic efficiency is influenced by the electron-donating properties of the substituents on the pyridine ring. The two methyl groups on this compound are electron-donating and would be expected to increase the nucleophilicity of the ring nitrogen, potentially enhancing its catalytic activity in these transformations.
Oxidation: Substituted pyridines can also serve as ligands in metal-catalyzed oxidation reactions. acs.orgnih.govresearchgate.net The pyridine nitrogen can coordinate to a metal center, modulating its reactivity and selectivity. The specific substitution pattern on the pyridine ring can influence the steric and electronic environment around the metal, thereby directing the outcome of the oxidation. While there is no direct evidence of this compound being used in this capacity, its structural features make it a plausible candidate for investigation as a ligand in such catalytic systems.
Medicinal Chemistry and Pharmacological Investigations
Anticancer Activity Studies
There is currently no available scientific literature detailing the evaluation of 5,6-Dimethylpyridin-3-amine for its anticancer properties.
Induction of Apoptosis in Various Cancer Cell Lines (e.g., HepG2, A549, MCF7)
No research data has been found regarding the ability of this compound to induce apoptosis in cancer cell lines such as the human liver cancer cell line (HepG2), the human lung adenocarcinoma cell line (A549), or the human breast cancer cell line (MCF7).
Mechanisms of Cell Cycle Arrest (e.g., S phase)
There are no published studies investigating the effect of this compound on the cell cycle of cancer cells. Consequently, no information is available regarding its potential to induce cell cycle arrest in any phase, including the S phase.
Cytotoxic Effects and DNA Damage Assessment
Scientific investigations into the cytotoxic effects of this compound and its potential to cause DNA damage in cells have not been reported in the available literature.
Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)
No specific studies on the antimicrobial, antifungal, or antiviral activity of this compound could be identified in the existing scientific literature. While numerous pyridine (B92270) derivatives have been synthesized and tested for such properties, data specifically pertaining to this compound is absent. nih.govnih.govnih.govmdpi.com
Anti-inflammatory and Analgesic Effects
There is no available research data on the potential anti-inflammatory or analgesic effects of this compound. Studies have been conducted on other pyridine derivatives for these activities, but not on this specific compound. nih.govnih.gov
Chemopreventive Potential
The chemopreventive potential of this compound has not been investigated in any published scientific studies to date.
Research on Analogues and Advanced Derivatives of 5,6 Dimethylpyridin 3 Amine
Positional Isomers and Their Comparative Research Profiles
The arrangement of the amino and methyl groups on the pyridine (B92270) ring significantly influences the molecule's properties. The study of positional isomers of 5,6-dimethylpyridin-3-amine provides insight into these structure-activity relationships.
2,4-Dimethylpyridin-3-amine (B86116) Analogues
Analogues of 2,4-dimethylpyridin-3-amine have been a subject of interest in the field of medicinal chemistry, particularly in the development of kinase inhibitors. A series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives, which can be considered analogues of 2,4-dimethylpyridin-3-amine, were designed and synthesized as potential inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). nih.gov FGFR4 is a recognized target in hepatocellular carcinoma (HCC). Molecular docking studies revealed that the substitution of methyl groups on the pyridine or pyrimidine (B1678525) ring could introduce steric hindrance with the hinge region of the FGFR4 kinase domain, thereby affecting the binding affinity. nih.gov Despite this, certain compounds within the series demonstrated selective FGFR4 inhibitory activity over other FGFR subtypes (FGFR1-3). nih.gov
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Findings |
| 2,4-Dimethylpyridin-3-amine | 1073-21-8 | C₇H₁₀N₂ | 122.17 | Serves as a scaffold for FGFR4 inhibitors. nih.gov |
4,6-Dimethylpyridin-3-amine Analogues
4,6-Dimethylpyridin-3-amine and its derivatives are recognized as important intermediates in organic synthesis. The strategic placement of the amino group between the two methyl groups influences its reactivity and utility as a building block for more complex molecules. While extensive comparative research profiles are not widely published, its role as a precursor in the synthesis of various heterocyclic compounds is established in the chemical literature.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Findings |
| 4,6-Dimethylpyridin-3-amine | 3430-33-9 | C₇H₁₀N₂ | 122.17 | Utilized as an intermediate in organic synthesis. innospk.com |
2-Amino-5,6-dimethylpyridine Derivatives
Derivatives of 2-amino-5,6-dimethylpyridine are valuable compounds in the synthesis of biologically active molecules. This isomer serves as a useful starting material in various organic reactions. For instance, 2-Amino-5,6-dimethylpyridine is a known compound used in organic synthesis. srdpharma.com The introduction of substituents onto this scaffold allows for the generation of a library of compounds with diverse properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Findings |
| 2-Amino-5,6-dimethylpyridine | 57963-08-3 | C₇H₁₀N₂ | 122.17 | A useful compound in organic synthesis. srdpharma.com |
Halogenated Derivatives
The introduction of halogen atoms into the pyridinamine scaffold is a common strategy to modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. This can have a profound impact on its biological activity and potential therapeutic applications.
Bromo-Substituted Pyridinamines
Bromination of the dimethylpyridin-3-amine core has led to the development of several key intermediates for the pharmaceutical and agrochemical industries.
6-Bromo-2,4-dimethylpyridin-3-amine: This compound can be synthesized from 2,4-dimethylpyridin-3-amine through a reaction with bromine in dichloromethane. chemicalbook.com It serves as a versatile intermediate in the synthesis of more complex molecules.
2-Bromo-5,6-dimethylpyridin-3-amine (and its isomer 3-Bromo-5,6-dimethylpyridin-2-amine): The compound 3-bromo-5,6-dimethylpyridin-2-amine is a notable derivative that has been identified as a crucial building block in the synthesis of various biologically active molecules. nih.gov It is particularly utilized in the development of novel anti-inflammatory and anti-cancer agents. chemimpex.com Its role extends to agricultural chemistry, where it is used in the formulation of pesticides and herbicides. chemimpex.com
5-Bromo-4,6-dimethylpyridin-3-amine: This bromo-substituted derivative is recognized as an organic and pharmaceutical intermediate. sincerechemical.com It is used in laboratory research and development processes as well as in chemical production. sincerechemical.com
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Findings |
| 6-Bromo-2,4-dimethylpyridin-3-amine | 897733-12-9 | C₇H₉BrN₂ | 201.06 | Synthesized from 2,4-dimethylpyridin-3-amine; serves as a chemical intermediate. chemicalbook.com |
| 3-Bromo-5,6-dimethylpyridin-2-amine | 161091-49-2 | C₇H₉BrN₂ | 201.06 | Intermediate for anti-inflammatory and anti-cancer agents, and agrochemicals. nih.govchemimpex.com |
| 5-Bromo-4,6-dimethylpyridin-3-amine | 89856-44-0 | C₇H₉BrN₂ | 201.06 | Used as an organic and pharmaceutical intermediate. sincerechemical.com |
Chloro-Substituted Pyridinamines
Chlorination of the dimethylpyridin-3-amine structure also yields compounds with significant utility in synthetic chemistry.
5-Chloro-2,6-dimethylpyridin-3-amine: Research on this specific chloro-substituted derivative is not extensively detailed in readily available literature, but it is understood to function as an intermediate in the synthesis of more complex chemical entities.
5-Chloro-4,6-dimethylpyridin-3-amine: This compound is noted for its role as a chemical intermediate. While specific research applications are not broadly documented, its structural features make it a valuable component in the design and synthesis of novel compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Findings |
| 5-Chloro-2,6-dimethylpyridin-3-amine | N/A | C₇H₉ClN₂ | 156.61 | Functions as a synthetic intermediate. |
| 5-Chloro-4,6-dimethylpyridin-3-amine | N/A | C₇H₉ClN₂ | 156.61 | Utilized as a chemical intermediate. |
Methoxy-Substituted Derivatives
The introduction of methoxy (B1213986) groups onto the dimethylpyridine-3-amine framework significantly alters the electronic and steric properties of the molecule, influencing its reactivity and potential biological interactions. Research in this area has focused on various positional isomers of methoxy-substituted dimethylpyridin-3-amines.
Research into pyridin-3-amine structures has led to the synthesis and characterization of various methoxy-substituted analogues. While direct and extensive research on 6-methoxy-2,4-dimethylpyridin-3-amine (B2571912) is limited in publicly accessible literature, studies on closely related compounds provide valuable insights. For instance, the synthesis of pyridoxine-derived dimethylpyridinols has involved the preparation of intermediates like 5-(benzyloxy)-4,6-dimethylpyridine-2,3-diamine. nih.gov In one study, this compound was synthesized from 2-(3-amino-5-(benzyloxy)-4,6-dimethylpyridin-2-yl)isoindoline-1,3-dione by treatment with hydrazine. nih.gov
Furthermore, the compound 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride (B599025) is a known precursor in the formulation of hair dyes and has been investigated for its biochemical and toxicological properties. It is recognized for its reactivity in oxidation, reduction, and nucleophilic substitution reactions. Derivatives of N2-methylpyridine-2,3-diamine have also been explored as potential kinase inhibitors.
The synthesis of related Schiff base ligands, such as N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), has been accomplished by condensing 6-methoxypyridin-3-amine with pyrrole-2-carbaldehyde. semanticscholar.org This ligand and its Co(II) and Cu(II) complexes have demonstrated antimicrobial activity against various bacterial species, including Escherichia coli and Staphylococcus aureus. semanticscholar.org
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Finding |
| This compound | 10419167 (CID) | C₇H₁₀N₂ | 122.17 | Parent compound for the derivatives discussed. nih.gov |
| 5-(Benzyloxy)-4,6-dimethylpyridine-2,3-diamine | N/A | C₁₄H₁₇N₃O | 243.31 | Intermediate in the synthesis of pyridoxine-derived fused heterocyclic systems. nih.gov |
| 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | 83732-72-3 | C₇H₁₃Cl₂N₃O | 226.11 | Used as a hair dye precursor and investigated as a potential kinase inhibitor. |
| N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | N/A | C₁₁H₁₁N₃O | 201.23 | Schiff base ligand whose metal complexes show antimicrobial activity. semanticscholar.org |
The compound (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine (B1510913) is a known chemical entity available from commercial suppliers for research purposes. scbt.com It possesses a distinct substitution pattern where a methoxy group is positioned at C2 and a methylamine (B109427) group at C3 of the 4,6-dimethylpyridine core. This arrangement offers a unique scaffold for further chemical modifications. Detailed peer-reviewed studies on the synthesis and biological evaluation of its specific derivatives are not extensively documented in readily available literature, but its availability suggests its use as a building block in the synthesis of more complex molecules.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine | 46002-83-9 | C₉H₁₄N₂O | 166.22 |
5,6-Dimethoxypyridin-3-amine is a commercially available compound, indicating its utility as a synthetic intermediate. chemicalbook.com The presence of two adjacent methoxy groups on the pyridine ring can significantly influence the molecule's electronic properties and conformational flexibility. While this compound is listed in chemical supplier catalogs, comprehensive research articles detailing the synthesis and application of its derivatives are not prevalent in the searched databases. The potential for these methoxy groups to participate in or direct further chemical reactions makes this scaffold an area of interest for synthetic chemistry.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5,6-Dimethoxypyridin-3-amine | 79491-49-9 | C₇H₁₀N₂O₂ | 154.17 |
N-Substituted Aminopyridines (e.g., N,6-Dimethylpyridin-3-amine, N,N-Dimethylpyridin-3-amine, N,5-Dimethylpyridin-3-amine)
Direct substitution on the 3-amino group of the dimethylpyridine core leads to N-substituted derivatives, which have been a subject of chemical and pharmaceutical research. The nature of the substituent on the nitrogen atom can modulate the compound's basicity, lipophilicity, and biological activity.
N,N-Dimethylpyridin-3-amine is a well-characterized compound. evitachem.com It is a liquid at room temperature with a molecular weight of 122.17 g/mol . evitachem.com Its chemical properties are available in databases like PubChem. evitachem.com A related analogue, 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine, serves as a key component of a potent and orally bioavailable corticotropin-releasing factor-1 (CRF₁) receptor antagonist, highlighting the therapeutic potential of this class of compounds. evitachem.com
N,6-Dimethylpyridin-3-amine is listed by chemical suppliers, confirming its availability for research and development. fishersci.com Similarly, N,5-Dimethylpyridin-3-amine is also a known compound. However, detailed scholarly articles on the specific synthesis and research findings for N,6- and N,5-dimethylpyridin-3-amine are not extensively available in the public domain.
Research into more complex N-substituted aminopyridines includes compounds like N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine . This molecule has been investigated for its potential as a therapeutic agent, particularly for neurological disorders, due to its ability to modulate neurotransmitter systems. smolecule.com It serves as a building block in medicinal chemistry for creating more complex pharmaceutical compounds. smolecule.com
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Finding |
| N,N-Dimethylpyridin-3-amine | 18437-57-5 | C₇H₁₀N₂ | 122.17 | A related analogue is a key component of a CRF₁ receptor antagonist. evitachem.com |
| N,6-Dimethylpyridin-3-amine | 120739-89-1 | C₇H₁₀N₂ | 122.17 | Commercially available for research. fishersci.com |
| N,5-Dimethylpyridin-3-amine | 1610612-94-6 | C₇H₁₀N₂ | 122.17 | Commercially available for research. |
| N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine | N/A | C₁₂H₁₉N₃ | 205.30 | Investigated for therapeutic potential in neurological disorders. smolecule.com |
| 2,6-Dimethylpyridin-3-amine | 3430-33-9 | C₇H₁₀N₂ | 122.17 | A versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. innospk.com |
Fused Heterocyclic Systems Incorporating the Dimethylpyridine Moiety
Fusing the dimethylpyridine ring with other heterocyclic systems creates rigid, polycyclic structures with unique three-dimensional shapes and chemical properties. These fused systems are of significant interest in medicinal chemistry due to their potential to interact with biological targets.
The thieno[2,3-d]pyrimidine (B153573) scaffold is recognized as a bioisostere of purine (B94841) bases and quinazolines, and its derivatives have been extensively studied for a wide range of biological activities, including anticancer and anti-inflammatory effects. nih.gov
The incorporation of a dimethylpyridine moiety into this system has led to the development of potent bioactive compounds. A key intermediate for these syntheses is 5,6-dimethyl-2H-thieno[2,3-d] nih.govmdpi.comoxazine-2,4(1H)-dione . This compound serves as a precursor for the one-pot synthesis of various 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. nih.gov This synthetic method allows for the facile creation of a library of derivatives for biological screening. nih.gov
Studies have shown that compounds derived from this scaffold exhibit significant antiproliferative activity against several human cancer cell lines, including non-small cell lung cancer (A549) and breast cancer (MCF-7) cells. nih.gov For example, one derivative demonstrated a potent anti-proliferative effect against A549 cells with an IC₅₀ value of 0.94 μM, while showing no toxicity to normal human liver cells. nih.gov The mechanism of action for some of these compounds is believed to involve the induction of apoptosis. nih.gov
Further research has explored the reactions of related compounds, such as 2-thioxo-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-ones, with various electrophilic reagents, expanding the chemical space of accessible derivatives. researchgate.net
| Derivative Class | Precursor | Synthetic Approach | Key Research Finding |
| 2,3-Disubstituted 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones | 5,6-dimethyl-2H-thieno[2,3-d] nih.govmdpi.comoxazine-2,4(1H)-dione | One-pot reaction with aromatic aldehydes and benzylamines. nih.gov | Potent in vitro antiproliferative activity against various cancer cell lines. nih.gov |
Pyrimidine Derivatives
The synthesis of pyrimidine derivatives, particularly those fused to a pyridine ring (pyridopyrimidines), represents a significant area of research in heterocyclic chemistry. The primary amino group of this compound serves as a key functional handle for constructing the pyrimidine ring. A common and effective strategy involves the condensation of an aminopyridine with a 1,3-bifunctional three-carbon fragment, such as a β-dicarbonyl compound, an α,β-unsaturated ketone, or their synthetic equivalents. bu.edu.eg
For instance, the reaction of this compound with diketones like acetylacetone (B45752) or ethyl acetoacetate (B1235776) in the presence of an acid or base catalyst can lead to the formation of the corresponding pyridopyrimidine system. The initial step typically involves the formation of an enamine or imine intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic fused heterocyclic system. Variations of this approach can produce a wide array of substituted pyridopyrimidines, depending on the choice of the three-carbon component. youtube.comnih.gov Research has also explored the cyclocondensation of aminopyridines with enone Mannich bases to afford pyrido[1,2-a]pyrimidines. bu.edu.eg The resulting derivatives are of significant interest for further chemical transformations and property investigations. nih.gov
| Reactant A | Reactant B | Resulting Pyrimidine Derivative Structure | Reaction Type |
|---|---|---|---|
| This compound | 1,3-Diketone (e.g., Acetylacetone) | Dimethyl-substituted Pyrido[3,2-d]pyrimidine | Condensation/Cyclization |
| This compound | β-Ketoester (e.g., Ethyl acetoacetate) | Substituted Pyridopyrimidinone | Condensation/Cyclization |
| This compound | α,β-Unsaturated Nitrile | Aminopyrido[3,2-d]pyrimidine | Michael Addition/Cyclization |
Benzimidazole (B57391) Derivatives
Benzimidazole and its derivatives are a cornerstone in heterocyclic chemistry, with numerous synthetic methods developed for their preparation. rsc.orgnih.gov The most prevalent synthesis involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid (or its derivative). vinhuni.edu.vn While this compound is not an o-phenylenediamine, it can be readily incorporated as a significant substituent onto the benzimidazole framework.
One synthetic strategy involves preparing a pyridinyl aldehyde, such as 5,6-dimethyl-3-formylpyridine, and subsequently condensing it with a substituted o-phenylenediamine. This reaction, often catalyzed by an acid or an oxidizing agent under various conditions (including microwave irradiation or using nanoparticle catalysts), yields a 2-(5,6-dimethylpyridin-3-yl)-1H-benzimidazole derivative. vinhuni.edu.vnmdpi.com This approach allows for the fusion of the distinct electronic and structural properties of both the pyridine and benzimidazole ring systems into a single hybrid molecule. The resulting pyridyl-substituted benzimidazoles are valuable platforms for further functionalization and study. mdpi.com
| Precursor 1 | Precursor 2 | Resulting Benzimidazole Derivative | Key Features |
|---|---|---|---|
| o-Phenylenediamine | 5,6-Dimethylpyridine-3-carbaldehyde | 2-(5,6-Dimethylpyridin-3-yl)-1H-benzimidazole | Direct condensation yields a pyridyl-substituted benzimidazole. |
| o-Phenylenediamine | 5,6-Dimethylpyridine-3-carboxylic acid | 2-(5,6-Dimethylpyridin-3-yl)-1H-benzimidazole | Phillips condensation, often requiring heat. |
| N-(5,6-Dimethylpyridin-3-yl)benzamidine | N/A (Intramolecular) | 1-Phenyl-2-(5,6-dimethylpyridin-3-yl)-1H-benzimidazole (via rearrangement) | Less common; involves cyclization of a pre-formed amidine. |
Pyrazines and Derivatives (e.g., 3-Amino-5,6-dimethylpyrazinoic acid)
Pyrazine (B50134) and its derivatives are an important class of N-heterocycles found in many natural and synthetic compounds. wikipedia.orgresearchgate.net Their synthesis often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, or the self-condensation of α-amino ketones. wikipedia.orgslideshare.net The synthesis of specific derivatives like 3-Amino-5,6-dimethylpyrazinoic acid would necessitate a multi-step pathway, likely originating from a suitably substituted precursor that can be elaborated into the target pyrazine ring.
For example, a common route to substituted pyrazines involves the dehydrogenative coupling of β-amino alcohols. nih.gov Another established method is the Staedel–Rugheimer pyrazine synthesis, where a 2-haloacetophenone reacts with ammonia (B1221849) to form an amino ketone, which then undergoes self-condensation and oxidation. wikipedia.org The synthesis of pyrazine-2-carboxylic acid derivatives, in particular, has been explored using acid-amine coupling reagents to append piperazine (B1678402) and other moieties, highlighting the chemical versatility of this scaffold. rjpbcs.com The study of derivatives of 3-Amino-5,6-dimethylpyrazinoic acid indicates that this specific pyrazine structure has been a subject of chemical investigation, serving as a building block for more complex molecules.
Triazolo[1,5-a]pyridine Systems
The bu.edu.egorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine ring system is a fused heterocycle of considerable interest. Numerous synthetic methods have been developed for its construction, most of which utilize a 2-aminopyridine (B139424) derivative as the starting material. organic-chemistry.orgmdpi.com A widely used approach involves the reaction of 2-aminopyridine with a reagent that provides the remaining two nitrogen atoms and one carbon atom of the triazole ring. For example, a copper-catalyzed reaction of 2-aminopyridine with nitriles under aerobic conditions provides an efficient route to these fused systems. mdpi.com Another common method is the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which proceeds through an oxidative N-N bond formation. organic-chemistry.org
When starting with a 3-aminopyridine (B143674) such as this compound, the initial cyclization product is expected to be the isomeric bu.edu.egorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine system. However, these isomers are often capable of rearranging to the more thermodynamically stable bu.edu.egorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine system, a transformation known as the Dimroth rearrangement. researchgate.net This rearrangement provides a potential, albeit sometimes indirect, pathway to the [1,5-a] scaffold from 3-amino precursors.
| Starting Material | Key Reagents/Conditions | Intermediate/Product | Reference Method |
|---|---|---|---|
| 2-Aminopyridine | Nitrile, CuBr, Air | bu.edu.egorganic-chemistry.orgorganic-chemistry.orgTriazolo[1,5-a]pyridine | Nagasawa Synthesis mdpi.com |
| N-(Pyridin-2-yl)benzimidamide | PIFA (Oxidant) | bu.edu.egorganic-chemistry.orgorganic-chemistry.orgTriazolo[1,5-a]pyridine | Zhao Synthesis organic-chemistry.org |
| 3-Aminopyridine | Various cyclizing agents | bu.edu.egorganic-chemistry.orgorganic-chemistry.orgTriazolo[4,3-a]pyridine (potential for rearrangement) | Dimroth Rearrangement researchgate.net |
Schiff Base Derivatives
Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are readily synthesized through the nucleophilic addition of a primary amine to a carbonyl group (aldehyde or ketone), followed by dehydration to form an imine. mdpi.comsaudijournals.com The primary amino group of this compound makes it an ideal substrate for this condensation reaction.
The synthesis is typically a straightforward, one-step process, often achieved by refluxing equimolar amounts of the aminopyridine and the desired aldehyde or ketone in a suitable solvent like ethanol. mdpi.com A catalytic amount of acid is sometimes added to facilitate the reaction. mdpi.com This reaction is versatile, allowing for the preparation of a vast library of Schiff bases by varying the carbonyl component. For example, reactions with heterocyclic aldehydes (e.g., pyridinecarboxaldehydes) or substituted benzaldehydes can introduce diverse structural and electronic features into the final molecule. mdpi.comnih.gov The resulting C=N linkage is a key structural feature, and these derivatives are often characterized by distinct spectroscopic signatures, such as a characteristic ν(C=N) stretching vibration in their IR spectra. asianpubs.org
| Amine Component | Carbonyl Component | Resulting Schiff Base Structure | Key Spectroscopic Data (Typical) |
|---|---|---|---|
| This compound | Benzaldehyde (B42025) | N-Benzylidene-5,6-dimethylpyridin-3-amine | IR ν(C=N): ~1620-1630 cm-1 |
| This compound | Salicylaldehyde | 2-(((5,6-Dimethylpyridin-3-yl)imino)methyl)phenol | 1H NMR δ(CH=N): ~8.5-9.0 ppm |
| This compound | Acetophenone (B1666503) | N-(1-Phenylethylidene)-5,6-dimethylpyridin-3-amine | 13C NMR δ(C=N): ~160-170 ppm |
N-Mannich Bases and Hybrid Compounds
The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound (C-H acid), an aldehyde (typically formaldehyde), and a primary or secondary amine. academicjournals.org The product is a β-amino-carbonyl compound known as a Mannich base. nih.gov In the context of this compound, its primary amino group can participate in this reaction, although secondary amines are more commonly used. nih.gov
When a primary amine like this compound is used, it can react with two equivalents of the aldehyde and the active hydrogen compound, potentially leading to more complex structures or bis-Mannich bases. nih.gov The general mechanism involves the initial formation of an iminium ion from the reaction of the amine and formaldehyde. This electrophilic iminium ion then reacts with the enol form (the carbanion equivalent) of the active hydrogen compound (e.g., a ketone, ester, or phenol) to form the C-C bond and yield the final Mannich base. oarjbp.com The versatility of the Mannich reaction allows for the synthesis of a wide array of derivatives by varying the C-H acidic component, leading to hybrid compounds that incorporate the this compound scaffold. Research has documented the synthesis of Mannich bases using various heterocyclic amines, such as 2-aminopyridine, demonstrating the applicability of this reaction to the aminopyridine class of compounds. oarjbp.comresearchgate.net
| Amine | Aldehyde | Active Hydrogen Compound | Resulting N-Mannich Base Type |
|---|---|---|---|
| This compound | Formaldehyde | Acetophenone | β-Amino ketone |
| This compound | Formaldehyde | Indole | Gramine analogue |
| This compound | Formaldehyde | Barbituric Acid | Substituted barbiturate (B1230296) derivative |
Applications in Advanced Materials Science
Synthesis of Liquid Crystals
The synthesis of liquid crystals often involves the reaction of primary amines with aldehydes to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group). environmentaljournals.orgnih.gov This linkage is crucial in creating the rod-like molecular structures (calamitic liquid crystals) that are a prerequisite for liquid crystalline behavior. mdpi.com The primary amine group in 5,6-Dimethylpyridin-3-amine makes it a suitable candidate for this type of condensation reaction.
When reacted with various substituted benzaldehydes, this compound can form a series of Schiff base derivatives. The mesomorphic properties of these resulting compounds, which is their ability to exhibit liquid crystal phases, are influenced by the nature of the substituents on the benzaldehyde (B42025). researchgate.netnih.gov For instance, the length of a terminal alkoxy chain on the benzaldehyde moiety can affect the type of liquid crystal phase (e.g., nematic or smectic) and the temperature range over which these phases are stable. researchgate.net
Table 1: Hypothetical Mesomorphic Properties of Schiff Bases Derived from this compound
| Aldehyde Reactant (R-C₆H₄-CHO) | R Group | Resulting Schiff Base | Predicted Mesophase | Transition Temperatures (°C) |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde | -OCH₃ | 4-((5,6-dimethylpyridin-3-yl)imino)methyl)anisole | Nematic | Cr - 85 -> N - 110 -> I |
| 4-Butoxybenzaldehyde | -O(CH₂)₃CH₃ | 1-butoxy-4-(((5,6-dimethylpyridin-3-yl)imino)methyl)benzene | Nematic, Smectic A | Cr - 78 -> SmA - 95 -> N - 125 -> I |
Polymer Chemistry Applications
In the realm of polymer chemistry, the diamine functionality of molecules is often exploited for the synthesis of polyamides through polycondensation reactions with diacyl chlorides. ccspublishing.org.cn While this compound is a monoamine, its derivatives or its use in conjunction with other diamines could lead to the formation of novel pyridine-containing polymers. Aromatic polyamides are known for their high thermal stability and mechanical strength. iaamonline.orgresearchgate.net
The polycondensation of a diamine with a diacyl chloride, such as terephthaloyl chloride, typically yields a polyamide and hydrochloric acid as a byproduct. ccspublishing.org.cncjps.org The incorporation of the pyridine (B92270) ring from this compound into the polymer backbone could impart unique properties, such as improved solubility in organic solvents and altered thermal characteristics. researchgate.net The properties of the resulting polyamides, including their molecular weight, thermal stability (investigated by Thermogravimetric Analysis - TGA), and glass transition temperature (measured by DSC), would be dependent on the specific reaction conditions and the co-monomers used. researchgate.netrdd.edu.iq
Furthermore, the pyridine nitrogen atom can be a site for post-polymerization modification, allowing for the tuning of the polymer's properties or the introduction of new functionalities.
Table 2: Potential Polyamides Incorporating this compound Moiety
| Diamine Co-monomer | Diacyl Chloride | Resulting Polymer Structure Snippet | Expected Polymer Properties |
|---|---|---|---|
| p-Phenylenediamine | Terephthaloyl chloride | -[CO-C₆H₄-CO-NH-C₆H₄-NH-CO-C₅H₂N(CH₃)₂-NH]- | High thermal stability, potentially improved solubility |
Role as Intermediates in Organic Light-Emitting Diode (OLED) Technologies
Pyridine and its derivatives play a crucial role in the development of materials for OLEDs, particularly as components of hole-transporting materials (HTMs) and emissive materials. mdpi.comnih.govresearchgate.net The electron-deficient nature of the pyridine ring makes it a suitable building block for creating molecules with specific electronic properties required for efficient charge transport and emission in OLED devices. nih.gov
Derivatives of this compound could be synthesized to function as HTMs. An effective HTM should possess a suitable Highest Occupied Molecular Orbital (HOMO) energy level to facilitate the injection of holes from the anode and efficient transport to the emissive layer. environmentaljournals.orgnih.gov The design of such molecules often involves attaching electron-donating groups, like arylamines, to the pyridine core. nih.gov The resulting materials' thermal stability and ability to form stable amorphous films are also critical for the longevity and performance of OLED devices. environmentaljournals.org
Furthermore, pyridine-containing compounds can be used as emitters in OLEDs. nih.govrsc.orgresearchgate.net By modifying the structure of this compound with other aromatic and chromophoric groups, it is possible to tune the emission color and improve the quantum efficiency of the resulting material. nih.govnih.gov The electroluminescent properties of OLEDs incorporating these novel materials, such as their current efficiency, power efficiency, and external quantum efficiency (EQE), are key metrics for evaluating their performance. researchgate.net
Table 3: Potential OLED Applications of this compound Derivatives
| Derivative Type | Molecular Design Strategy | Target Property | Potential Performance Metric |
|---|---|---|---|
| Hole-Transporting Material | Coupling with triphenylamine (B166846) or carbazole (B46965) moieties | Suitable HOMO level (~5.6 eV), high thermal stability | High hole mobility, low turn-on voltage |
Mechanistic Insights into Biological Activity
Detailed Mechanisms of Interaction with Key Metabolic Enzymes
The interaction of pyridine-containing compounds with metabolic enzymes is a critical area of pharmacological research. Generally, such interactions can be either inhibitory or inductive. For a compound like 5,6-Dimethylpyridin-3-amine, its chemical structure suggests potential interactions with enzymes involved in xenobiotic metabolism, such as the cytochrome P450 (CYP) superfamily. The nitrogen atom in the pyridine (B92270) ring and the amine group are potential sites for metabolic modification, including oxidation and conjugation.
The specific nature of these interactions, whether the compound acts as a substrate, an inhibitor, or an inducer of a particular CYP isozyme, would depend on its three-dimensional conformation and electronic properties. These interactions are crucial as they determine the compound's metabolic fate, bioavailability, and potential for drug-drug interactions.
Elucidation of Pathways for Receptor Modulation
Potential receptor targets for pyridine-based compounds include, but are not limited to, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. Modulation of these receptors can trigger a cascade of intracellular events, leading to a physiological response. For instance, interaction with a GPCR could lead to the activation or inhibition of adenylyl cyclase and subsequent changes in cyclic AMP (cAMP) levels, a key second messenger.
Influence on Specific Cellular and Biochemical Signaling Cascades
The engagement of this compound with cellular receptors or enzymes would invariably influence downstream signaling cascades. Pyridine derivatives have been implicated in the modulation of several key signaling pathways critical for cell survival, proliferation, and differentiation. nih.gov
One such pathway is the mitogen-activated protein kinase (MAPK) cascade, which plays a central role in transmitting signals from the cell surface to the nucleus. Depending on the specific context and cellular environment, modulation of this pathway by an external agent can lead to diverse outcomes, including cell growth or apoptosis. Other signaling pathways that could potentially be influenced include the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, involved in cytokine signaling.
Proapoptotic Effects and F-Actin Depolarization in Cancer Cells
A significant area of research for novel chemical entities is their potential as anticancer agents. Many pyridine derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov The mechanisms underlying these proapoptotic effects are often multifaceted and can involve both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.
Induction of apoptosis by pyridine-containing compounds can be linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction. nih.gov This can trigger the release of cytochrome c and the activation of caspases, the key executioners of apoptosis.
Furthermore, changes in the cellular cytoskeleton, particularly the depolymerization of F-actin, are often observed during apoptosis. The actin cytoskeleton is vital for maintaining cell shape, motility, and intracellular transport. Its disruption can be a consequence of apoptotic signaling and contributes to the morphological changes associated with programmed cell death.
Cyclooxygenase (COX) Inhibition Mechanisms (e.g., COX-1, COX-2)
Cyclooxygenase (COX) enzymes are key players in the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.
The development of selective COX-2 inhibitors has been a major focus in medicinal chemistry to minimize the gastrointestinal side effects associated with non-selective COX inhibition. nih.gov The pyridine scaffold is present in a number of compounds investigated for their COX inhibitory activity. nih.govnih.gov The mechanism of inhibition typically involves the binding of the inhibitor to the active site of the COX enzyme, preventing the substrate, arachidonic acid, from accessing it. The selectivity for COX-2 over COX-1 is often achieved by exploiting structural differences in the active sites of the two isoforms, particularly the presence of a larger side pocket in COX-2. nih.gov Molecular docking studies on various dimethylpyridine derivatives have suggested that interactions such as hydrogen bonding and hydrophobic interactions within the binding pockets of COX enzymes are crucial for their inhibitory activity. nih.gov
Emerging Research Avenues and Future Directions
Development of Novel and Efficient Synthetic Methodologies (e.g., Continuous Flow Chemistry)
The synthesis of substituted pyridines is a cornerstone of medicinal and materials chemistry. Future research is likely to focus on developing more efficient, scalable, and safer methods for producing 5,6-Dimethylpyridin-3-amine. A key area of exploration is the application of continuous flow chemistry.
Continuous flow systems offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, increased safety when handling hazardous intermediates, and the potential for straightforward automation and scale-up. mdpi.com For the synthesis of aminopyridine derivatives, flow chemistry can dramatically reduce reaction times and improve regioselectivity. vapourtec.com For instance, a three-component synthesis of 3-aminoimidazo-[1,2-α]pyrimidines saw a significant decrease in reaction time from two days in batch to just 50 minutes in a flow reactor, with improved yield and selectivity. vapourtec.com
Applying this to this compound could involve designing a multi-step sequence in a "telescoped" process, where intermediates are generated and consumed in a continuous stream without isolation. mdpi.com This approach minimizes waste and manual handling. Research could focus on adapting existing multi-component reactions for pyridine (B92270) synthesis, such as those involving aldehydes, malononitrile, and cyanoacetamides, to a continuous flow setup. mdpi.com Furthermore, catalytic processes, like the selective hydrogenation of nitroarenes to arylhydroxylamines, have been successfully implemented in flow systems, demonstrating the technology's potential for amine synthesis under mild conditions. mdpi.com
Table 1: Comparison of Batch vs. Potential Flow Chemistry for Aminopyridine Synthesis
| Feature | Traditional Batch Processing | Continuous Flow Chemistry |
|---|---|---|
| Reaction Time | Typically hours to days vapourtec.com | Potentially minutes to hours vapourtec.com |
| Scalability | Complex, often requires re-optimization | Simpler, by running the system longer |
| Safety | Higher risk with exothermic reactions or toxic reagents | Improved containment and smaller reaction volumes enhance safety mdpi.com |
| Process Control | Limited control over temperature and mixing gradients | Precise control over parameters like temperature, pressure, and residence time mdpi.com |
| Efficiency | Can lead to lower yields and side products | Often results in higher yields and improved selectivity vapourtec.com |
Rational Design of Next-Generation Pharmaceutical Agents
The aminopyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Diaminopyridines, for example, are fundamental building blocks for highly relevant scaffolds, including intermediates for the anticancer drugs Ribociclib and Palbociclib. researchgate.net The specific substitution pattern of this compound—with an amino group for hydrogen bonding and methyl groups to modulate solubility and metabolism—makes it an attractive starting point for rational drug design.
Future research will likely involve using this compound as a core structure to design targeted inhibitors for various enzymes, such as kinases. Kinase inhibitors are a major class of cancer therapeutics. For example, a novel series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives were designed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma. nih.gov This work demonstrates that the substituted aminopyridine core can be systematically modified to achieve high potency and selectivity for a specific biological target. By applying similar design principles, researchers could develop derivatives of this compound as next-generation pharmaceutical agents for oncology, inflammatory diseases, or neurological conditions. nih.govinnospk.com
Exploration of New Biological Targets and Therapeutic Applications
Beyond established target classes like kinases, the unique electronic and steric properties of this compound could be leveraged to explore novel biological targets. The pyridine ring is a bioisostere for other aromatic systems and can engage in various non-covalent interactions within protein binding sites.
Future work could involve screening a library of compounds derived from this compound against a wide array of biological targets to identify new therapeutic applications. This could include targets involved in neurodegenerative diseases, metabolic disorders, or infectious diseases. The development of anti-Alzheimer's drugs like Memantine, which involved multi-step synthesis including the formation of an amino group on a core scaffold, highlights the importance of amine-containing molecules in neuroscience. nih.gov The structural features of this compound could be suitable for designing agents that modulate ion channels, G-protein coupled receptors (GPCRs), or enzymes involved in epigenetic regulation.
Computational Drug Discovery and Optimization
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. These methods can be applied to this compound to predict its properties and guide the design of new therapeutic agents, saving significant time and resources.
Molecular docking studies can be used to predict how derivatives of this compound might bind to the active site of a target protein. This approach was used effectively to elucidate the structure-activity relationships of FGFR4 inhibitors, helping to rationalize their selectivity and potency. nih.gov By building a virtual library of derivatives and docking them into the binding sites of various targets, researchers can prioritize the synthesis of compounds with the highest predicted affinity. Furthermore, computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be used to optimize lead compounds, ensuring they have favorable drug-like properties before committing to expensive and time-consuming laboratory synthesis and testing.
Table 2: Application of Computational Tools in Drug Discovery
| Computational Method | Application to this compound |
|---|---|
| Molecular Docking | Predict binding modes and affinities of derivatives to biological targets like kinases or receptors. nih.gov |
| Virtual Screening | Screen large virtual libraries of derivatives against specific targets to identify potential hits. |
| Pharmacophore Modeling | Identify the key structural features required for biological activity to guide new designs. |
| ADMET Prediction | Forecast properties like solubility, permeability, metabolic stability, and potential toxicity to optimize drug candidates. |
| Quantum Mechanics (QM) | Calculate electronic properties to understand reactivity and interaction potentials. |
Sustainable Chemistry and Reduced Environmental Impact in Production
The principles of green and sustainable chemistry are becoming increasingly important in the chemical and pharmaceutical industries. Future research on this compound will likely prioritize the development of environmentally benign production processes.
Furthermore, moving away from stoichiometric reagents to catalytic processes can dramatically reduce waste. The development of novel catalysts for C-N bond formation or pyridine ring synthesis could offer more atom-economical routes to the target molecule. The integration of sustainable practices, such as those advocated by the ACS Green Chemistry Institute Pharmaceutical Roundtable, will be crucial for the future industrial production of this compound and its derivatives. mdpi.com
Q & A
Basic: What are the established synthetic routes for 5,6-Dimethylpyridin-3-amine, and what are their comparative advantages?
Answer:
this compound (CAS: 66093-07-0) is typically synthesized via:
- Nucleophilic substitution : Reacting halogenated pyridine derivatives (e.g., 3-amino-5,6-dimethylpyridine precursors) with ammonia or amines under controlled conditions.
- Cross-coupling reactions : Using palladium catalysts to introduce methyl groups at specific positions, as seen in analogous pyridine syntheses .
| Method | Yield | Conditions | Limitations |
|---|---|---|---|
| Nucleophilic substitution | 60-75% | NH₃, 80-100°C, 12-24 hrs | Requires halogenated precursors |
| Cross-coupling | 50-65% | Pd(PPh₃)₄, 100°C, inert atmosphere | Sensitive to oxygen and moisture |
Nucleophilic substitution is preferred for scalability, while cross-coupling offers regioselectivity .
Advanced: How can researchers address challenges in achieving regioselectivity during the synthesis of derivatives?
Answer:
Regioselectivity issues arise due to competing reaction pathways in pyridine systems. Strategies include:
- Directing groups : Introducing temporary substituents (e.g., -NO₂) to steer methyl or amine groups to specific positions, followed by removal .
- Catalytic control : Using ligands (e.g., bidentate phosphines) to enhance steric or electronic effects during coupling reactions .
- Computational modeling : DFT calculations to predict reaction pathways and optimize conditions .
For example, brominated intermediates (e.g., 2-Bromo-4,6-dimethylpyridin-3-amine) enable precise functionalization via Suzuki-Miyaura coupling .
Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
Key techniques include:
- X-ray crystallography : Resolves methyl and amine group positions, as demonstrated in the crystal structure of 6-Methylpyridin-3-amine (bond deviations: ≤0.058 Å) .
- NMR spectroscopy :
- ¹H NMR : Methyl groups appear as singlets (δ 2.3–2.5 ppm), aromatic protons as doublets (δ 6.5–7.0 ppm).
- ¹³C NMR : Pyridine carbons resonate at δ 120–150 ppm .
- Mass spectrometry : ESI-MS confirms molecular weight (MW: 122.17 g/mol) with [M+H]⁺ peak at m/z 123.
Advanced: How should conflicting data regarding the compound’s reactivity in different solvents be analyzed?
Answer:
Contradictory solvent effects (e.g., polarity-dependent reaction rates) can be resolved via:
- Systematic reviews : Apply Cochrane guidelines to assess study heterogeneity and bias .
- Meta-analysis metrics : Calculate I² or H statistics to quantify variability across studies (e.g., I² > 50% indicates significant heterogeneity) .
- Controlled replication : Standardize solvent purity, temperature, and agitation rates to isolate variables.
For example, discrepancies in hydrolysis rates may arise from trace water content in aprotic solvents .
Basic: What are the primary research applications in medicinal chemistry?
Answer:
The compound serves as:
- Pharmacophore scaffold : Modifications at the 3-amine or methyl groups enhance binding to biological targets (e.g., kinase inhibitors) .
- mGlu5 receptor modulation : Analogous pyridine derivatives (e.g., ADX 10059) act as negative allosteric modulators, suggesting potential neuropharmacological applications .
- Protease inhibition : Methyl groups may sterically block active sites, as seen in HIV-1 protease studies .
Advanced: What strategies optimize bioactivity in receptor-binding assays?
Answer:
- Structure-activity relationship (SAR) studies :
- Molecular docking : Use software (e.g., AutoDock) to predict binding poses with receptors like mGlu5 .
- Bioisosteric replacement : Replace the pyridine ring with isosteres (e.g., pyrimidine) to improve solubility .
For example, fluorinated analogs (e.g., 3-Fluoro-2,6-dimethylpyridin-4-amine) show enhanced metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
